Molecular weight and formula of 3-Bromothiophene-2-carbonyl isothiocyanate
Molecular weight and formula of 3-Bromothiophene-2-carbonyl isothiocyanate
Executive Summary
3-Bromothiophene-2-carbonyl isothiocyanate is a highly reactive, electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems, particularly thienopyrimidines and thiourea derivatives. Unlike commercially stable isothiocyanates, this acyl isothiocyanate is typically generated in situ due to its hydrolytic instability. Its core value lies in its bifunctional nature: the electrophilic isothiocyanate moiety (-NCS) allows for rapid nucleophilic attack, while the adjacent bromine provides a handle for subsequent cyclization (e.g., Buchwald-Hartwig or nucleophilic aromatic substitution), enabling the rapid construction of complex pharmaceutical scaffolds.
Part 1: Physicochemical Profile[1]
The following data characterizes the target molecule based on stoichiometric calculation and analog properties.
| Property | Value | Notes |
| IUPAC Name | 3-Bromothiophene-2-carbonyl isothiocyanate | |
| Molecular Formula | C₆H₂BrNOS₂ | |
| Molecular Weight | 248.12 g/mol | Average mass |
| Monoisotopic Mass | 246.876 g/mol | Based on ⁷⁹Br isotope |
| Physical State | Yellow/Orange Oil or Low-melting Solid | Highly moisture sensitive |
| Solubility | Soluble in CH₂Cl₂, THF, Acetone | Reacts with protic solvents (MeOH, H₂O) |
| Key IR Band | ~1990–2050 cm⁻¹ | Strong, broad -N=C=S stretch |
Part 2: Synthesis & Production Protocol
Strategic Causality
Direct purchase of this compound is rare due to its tendency to dimerize or hydrolyze upon storage. The most robust method involves a two-step, one-pot protocol starting from the commercially available 3-bromothiophene-2-carboxylic acid.
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Why Thionyl Chloride? We use SOCl₂ to convert the acid to the acid chloride because the byproducts (SO₂ and HCl) are gases, driving the reaction to completion without complex purification.
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Why Solid-Liquid Phase Transfer? reacting the acid chloride with Potassium Thiocyanate (KSCN) in dry acetone precipitates KCl, driving the equilibrium forward and allowing for easy filtration of the inorganic salt.
Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Generation)
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Charge : In a flame-dried round-bottom flask, suspend 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene .
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Catalysis : Add a catalytic amount of DMF (2-3 drops) . Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
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Chlorination : Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C.
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Reflux : Warm to reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours.
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Validation : Monitor by TLC (conversion of acid to non-polar spot) or by the cessation of gas evolution.
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Isolation : Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil. Do not purify further.
Phase 2: Isothiocyanation[1]
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Solvation : Dissolve the crude acid chloride in anhydrous Acetone (0.2 M concentration).
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Exchange : Add solid, powdered Potassium Thiocyanate (KSCN, 1.1 eq) .
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Reaction : Stir vigorously at room temperature for 1–2 hours. The solution will become cloudy as KCl precipitates.
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Filtration : Filter the mixture rapidly through a pad of Celite under inert atmosphere (Ar/N₂) to remove KCl.
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Output : The filtrate contains 3-Bromothiophene-2-carbonyl isothiocyanate ready for immediate use.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from carboxylic acid precursor to the active isothiocyanate.
Part 3: Reactivity & Applications[4]
Core Application: Heterocycle Construction
The primary utility of 3-Bromothiophene-2-carbonyl isothiocyanate is in the synthesis of N-acyl thioureas , which serve as precursors to thienopyrimidines .
Protocol: Thiourea Formation
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Addition : To the fresh acetone solution of the isothiocyanate, add a primary amine (R-NH₂, 1.0 eq) dropwise at 0°C.
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Mechanism : The amine nucleophile attacks the central carbon of the isothiocyanate (-N=C =S).
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Result : Formation of N-(3-bromothiophene-2-carbonyl)-N'-substituted thiourea.
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Cyclization (Optional) : In the presence of a base (e.g., NaH) or transition metal catalyst (Pd), the nitrogen can displace the bromine at position 3, closing the ring to form a tricyclic system.
Mechanistic Diagram
Figure 2: Mechanism of amine addition to the isothiocyanate to form the stable thiourea derivative.
Part 4: Analytical Characterization
To validate the formation of the intermediate without isolation, use Infrared (IR) Spectroscopy.[2]
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Target Peak : Look for a strong, broad absorption band between 1990 cm⁻¹ and 2050 cm⁻¹ .
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Interpretation : This corresponds to the asymmetric stretching vibration of the -N=C=S group.
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Disappearance : Upon addition of an amine, this peak should disappear completely, replaced by amide/thioamide bands (1650–1550 cm⁻¹).
Part 5: Safety & Handling
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Lachrymator : Like most acyl halides and isothiocyanates, this compound is a potent lachrymator (tear gas agent). Always work in a functioning fume hood.
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Moisture Sensitivity : Exposure to water results in rapid hydrolysis to the parent amide and COS/CO₂ gas. Store solutions under inert gas (Argon) if not using immediately.
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Skin Contact : Isothiocyanates are sensitizers. Double-glove (Nitrile) is required.
References
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Synthesis of Acyl Isothiocyanates : Douglass, I. B., & Dains, F. B. (1934). The preparation of certain acyl isothiocyanates. Journal of the American Chemical Society, 56(3), 719-719.
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Thiophene Chemistry : Gronowitz, S. (1959).[3] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[3] Acta Chemica Scandinavica, 13, 1045-1046.
- Isothiocyanate Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR characteristic bands of -NCS groups).
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Precursor Data : PubChem Compound Summary for CID 2739688, 3-Bromothiophene-2-carboxylic acid.
